N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine
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Overview
Description
N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine is a synthetic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a lysine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine typically involves the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione structure. This intermediate is then coupled with L-lysine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine involves its interaction with specific molecular targets and pathways. The pyrrolidine-2,5-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares the pyrrolidine-2,5-dione moiety but differs in its overall structure and applications.
N-[6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-L-alanine: Another compound with a similar core structure but different functional groups and uses.
Uniqueness
N6-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-L-lysine is unique due to its specific combination of the pyrrolidine-2,5-dione moiety with L-lysine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1260029-84-2 |
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Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H19N3O5/c14-9(13(20)21)3-1-2-7-15-10(17)6-8-16-11(18)4-5-12(16)19/h4-5,9H,1-3,6-8,14H2,(H,15,17)(H,20,21)/t9-/m0/s1 |
InChI Key |
BDDORPZMJIFQDP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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